D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride, commonly referred to as D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride, is a synthetic compound with significant biological activity, particularly as an inhibitor of glucosylceramide synthetase. This enzyme plays a crucial role in the synthesis of glycosphingolipids, which are essential components of cellular membranes and involved in various cellular processes.
The compound is synthesized through organic chemistry methods, specifically designed to produce its active isomers. It is commercially available from chemical suppliers such as Sigma-Aldrich and Enzo Life Sciences, where it is provided in powdered form with a high purity level (≥98% by thin-layer chromatography) .
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride is classified as an amino alcohol and sphingolipid metabolism inhibitor. Its structural characteristics allow it to interact with specific enzymes involved in lipid metabolism, making it a valuable compound in biochemical research.
The synthesis of D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride typically involves several steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The active form of the compound has been identified as the D-threo isomer through kinetic analysis and spectroscopic methods .
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride has a complex molecular structure characterized by:
The compound's structural representation can be described using various chemical notation systems:
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride primarily acts as an inhibitor in biochemical pathways:
The effectiveness of the compound can be influenced by its concentration and the presence of other substrates or inhibitors in the reaction environment.
The mechanism by which D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride exerts its effects involves:
Research indicates that this compound can induce endoplasmic reticulum stress, autophagy, and apoptosis in certain cell types due to disrupted lipid metabolism .
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride appears as a white to off-white solid. It is soluble in water at concentrations up to 50 mg/mL .
Key chemical properties include:
Safety data suggests it should be handled with appropriate personal protective equipment due to its classification as a combustible solid .
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride has several applications in scientific research:
Sphingolipids constitute a diverse class of membrane lipids essential for cellular structure, signaling, and homeostasis. Their metabolic pathway involves a series of enzymatic reactions that produce critical intermediates including ceramide, glucosylceramide, and complex gangliosides. Aberrant sphingolipid metabolism is implicated in numerous pathological conditions, such as lysosomal storage disorders, neurodegenerative diseases, and cancer. Targeted pharmacological modulation of specific sphingolipid biosynthesis steps provides a powerful strategy for investigating these diseases and developing therapeutic interventions.
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (commonly referenced in its protonated salt form) represents a foundational synthetic inhibitor designed to target glucosylceramide formation. This compound emerged from systematic efforts to develop molecular tools capable of selectively interrupting glycosphingolipid biosynthesis without directly affecting other lipid pathways. By specifically inhibiting the enzyme glucosylceramide synthase (GCS), which catalyzes the transfer of glucose from uridine diphosphate glucose to ceramide, this compound enables researchers to probe the biological consequences of glucosylceramide depletion and subsequent downstream glycosphingolipid reduction. Its value extends beyond basic research into sphingolipid biology, offering insights into therapeutic strategies for disorders characterized by pathological glycosphingolipid accumulation [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7